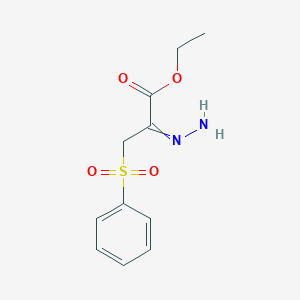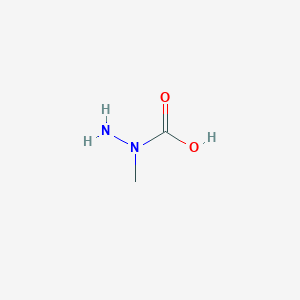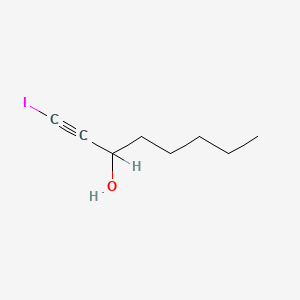
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate is an organic compound that features a benzenesulfonyl group attached to a hydrazinylidenepropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl 3-oxopropanoate with benzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzenesulfonyl compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can be compared with other benzenesulfonyl derivatives, such as:
Benzenesulfonyl chloride: A common reagent used in organic synthesis.
Benzenesulfonamide: Known for its use in the synthesis of sulfa drugs.
Benzenesulfonic acid: Used in the production of detergents and dyes.
Propiedades
Número CAS |
64528-02-5 |
|---|---|
Fórmula molecular |
C11H14N2O4S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11(14)10(13-12)8-18(15,16)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 |
Clave InChI |
VUOVOEGDKXFOEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NN)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)


